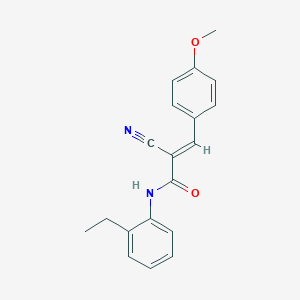
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the inhibition of specific enzymes involved in cellular signaling pathways. This inhibition can lead to downstream effects on various cellular processes, including cell cycle progression, apoptosis, and gene expression. The exact mechanism of action may vary depending on the specific enzyme targeted and the cellular context.
Biochemical and Physiological Effects
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy. It has also been shown to modulate immune responses and inflammation, suggesting potential applications in autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide is its specificity for certain enzymes, allowing for targeted inhibition of specific cellular pathways. It also has a relatively low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential applications in autoimmune diseases and inflammatory disorders, where it may modulate immune responses and inflammation. Additionally, further research is needed to better understand the mechanism of action and potential off-target effects of this compound.
Synthesemethoden
The synthesis of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-ethylphenylamine and 4-methoxyphenylacetic acid with acryloyl chloride in the presence of triethylamine. The resulting product is then treated with sodium cyanide to obtain the final compound. This method has been optimized for high yield and purity and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used in various scientific research studies due to its potential applications in biochemistry and physiology. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphatidylinositol 3-kinase, which play a critical role in cellular signaling pathways. This inhibition can lead to a variety of physiological effects, including cell cycle arrest and apoptosis.
Eigenschaften
Produktname |
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(E)-2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-15-6-4-5-7-18(15)21-19(22)16(13-20)12-14-8-10-17(23-2)11-9-14/h4-12H,3H2,1-2H3,(H,21,22)/b16-12+ |
InChI-Schlüssel |
HXORABOFKYPHMA-FOWTUZBSSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)


![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)

![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)